
N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Wirkmechanismus
N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABAergic neurotransmission plays a crucial role in the regulation of neuronal activity and is involved in various physiological processes, including the regulation of sleep, anxiety, and seizure activity.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects related to its inhibition of GABA-AT. Studies have shown that N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. Additionally, N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to reduce seizure activity in animal models of epilepsy, improve cognitive function in animal models of Alzheimer's disease, and reduce anxiety-like behavior in animal models of anxiety disorders. These findings suggest that N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide may have potential as a therapeutic agent for these and other neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA-AT, which allows for the specific modulation of GABAergic neurotransmission. Additionally, N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied and optimized, resulting in a high yield and purity of the compound. However, there are also limitations to the use of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in laboratory experiments. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. Additionally, the optimal dosing and administration of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide for specific experimental paradigms have not yet been fully established.
Zukünftige Richtungen
There are several potential future directions for the study of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the potential therapeutic applications of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in various neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and administration of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide for these disorders and to fully understand its long-term effects and potential side effects. Additionally, there is interest in the development of new and more potent GABA-AT inhibitors based on the structure of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, which may have even greater therapeutic potential. Finally, there is a need for further research into the biochemical and physiological effects of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, including its effects on other neurotransmitter systems and its potential interactions with other drugs.
Synthesemethoden
N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a multi-step process involving the reaction of cyclopentanone with various reagents to form the cyclopentyl moiety, followed by the addition of a phenyl-oxadiazole derivative to form the final product. The synthesis of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied and optimized, resulting in a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been the focus of extensive scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can enhance GABAergic neurotransmission and reduce seizure activity in animal models of epilepsy. Additionally, N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and anxiety disorders, respectively. These findings suggest that N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide may have potential as a therapeutic agent for these and other neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-14(17-13-8-4-5-9-13)10-11-15-18-16(19-21-15)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGCOKLKHLGBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704963.png)
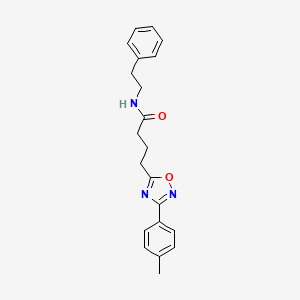
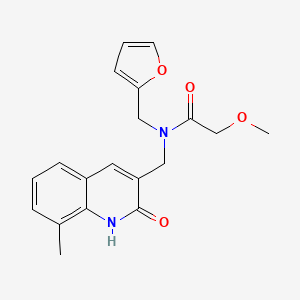
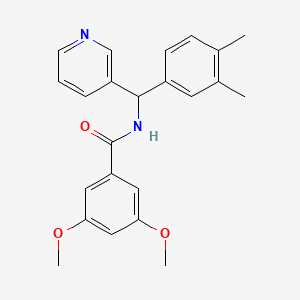
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7704980.png)

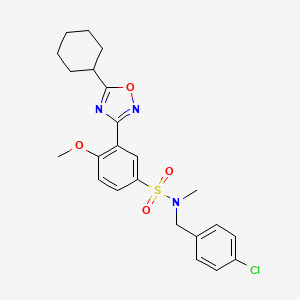
![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-benzyl-3,4-dimethoxybenzenesulfonamide](/img/structure/B7705000.png)

![4-nitro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705017.png)
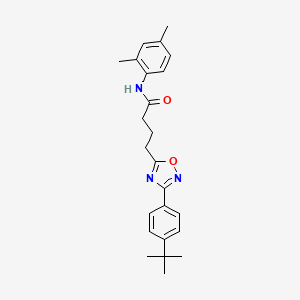
![N-(3,4-dimethoxyphenethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705045.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7705051.png)